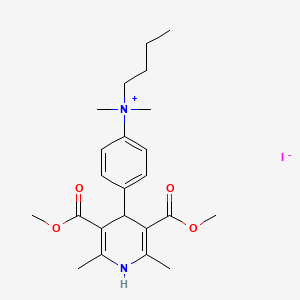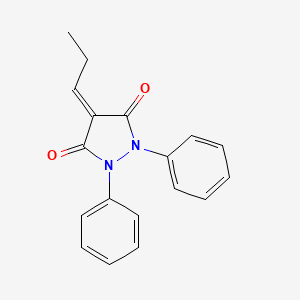
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione is an organic compound with the molecular formula C18H16N2O2 It is a derivative of pyrazolidinedione, characterized by the presence of two phenyl groups and a propylidene group attached to the pyrazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione can be synthesized through the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium. The reaction typically involves heating the reactants under reflux conditions, followed by recrystallization from absolute ethanol to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The phenyl and propylidene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives of pyrazolidinedione are investigated for their anti-inflammatory and analgesic properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. The compound can act as an acceptor in various chemical reactions, influencing the electronic structure of the molecules it interacts with. This property is utilized in the design of dyes and other functional materials .
Comparison with Similar Compounds
Similar Compounds
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Similar in structure but with a butyl group instead of a propylidene group.
4-Allyl-1,2-diphenyl-3,5-pyrazolidinedione: Contains an allyl group instead of a propylidene group.
Uniqueness
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
2810-68-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1,2-diphenyl-4-propylidenepyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-2-9-16-17(21)19(14-10-5-3-6-11-14)20(18(16)22)15-12-7-4-8-13-15/h3-13H,2H2,1H3 |
InChI Key |
UORSDKIDYPKOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


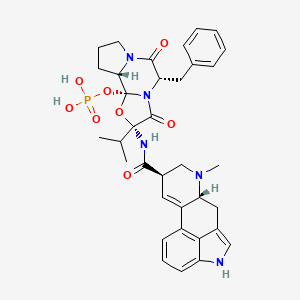

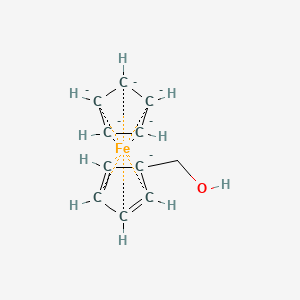
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
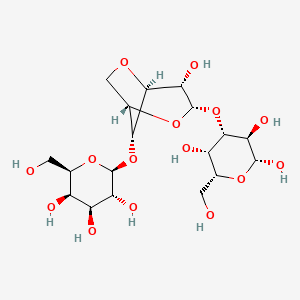
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
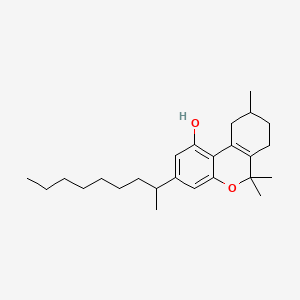

![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
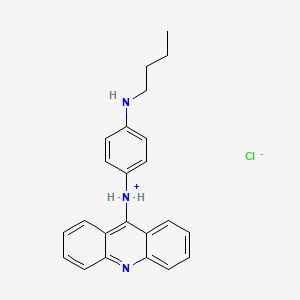
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
